Superior Leaving Group Ability: Iodide Outperforms Bromide and Chloride in SN2 Reactions
The C–I bond in 1‑cyclopropyl‑2‑iodo‑ethanone is weaker and more polarizable than the C–Br bond in 2‑bromo‑1‑cyclopropylethanone and the C–Cl bond in 2‑chloro‑1‑cyclopropylethanone. This makes iodide a far better leaving group, accelerating nucleophilic substitution reactions [1].
| Evidence Dimension | Leaving Group Ability (Relative Rate) |
|---|---|
| Target Compound Data | Iodide (I⁻) – best leaving group among common halides |
| Comparator Or Baseline | Bromide (Br⁻) – moderate; Chloride (Cl⁻) – poor |
| Quantified Difference | Leaving group ability order: I⁻ > Br⁻ > Cl⁻ > F⁻ (qualitative trend supported by bond dissociation energies: C–I ~53 kcal/mol, C–Br ~70 kcal/mol, C–Cl ~81 kcal/mol) [2] |
| Conditions | General SN2 nucleophilic substitution conditions |
Why This Matters
Faster and more complete conversions in nucleophilic substitutions reduce reaction time and improve isolated yields, directly impacting procurement decisions for high‑throughput synthesis workflows.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (C–I: 53 kcal/mol; C–Br: 70 kcal/mol; C–Cl: 81 kcal/mol). View Source
